molecular formula C10H12BrF B1480974 1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene CAS No. 2092705-76-3

1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene

Cat. No. B1480974
CAS RN: 2092705-76-3
M. Wt: 231.1 g/mol
InChI Key: FEFUJWBZTKPLON-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene, otherwise known as 2-bromo-2-fluoro-1-methylbenzene, is a halogenated aromatic compound containing both a bromine and a fluorine atom. It is a colorless, volatile liquid with a boiling point of 55 °C and a melting point of -41 °C. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In

Scientific Research Applications

Radiopharmaceutical Synthesis

One notable application involves the synthesis of radiopharmaceuticals, such as in the production of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in PET imaging. This synthesis involves a two-step reaction sequence starting with the fluorination of a precursor to yield 1-bromo-3-[18F]-fluoropropane, which is then reacted with another compound to produce [18F]FP-β-CIT, achieving high radiochemical purity and specific activity (Klok, Klein, Herscheid, & Windhorst, 2006).

Organic Synthesis and Medicinal Chemistry

Additionally, the compound finds applications in organic synthesis and medicinal chemistry, such as the facile radiosynthesis of fluorine-18 labeled beta-blockers, demonstrating its versatility in creating radiolabeled compounds for potential therapeutic and diagnostic applications. This process exemplifies the compound's utility in synthesizing complex molecules with high radiochemical yields and purity, further highlighting its significance in the development of new drugs and imaging agents (Stephenson, Wilson, Meyer, Houle, & Vasdev, 2008).

Chemical Synthesis and Material Science

In chemical synthesis and material science, the compound has been used as a precursor in various reactions, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, showcasing its role in synthesizing novel organic structures with potential applications in materials science and organic electronics (Esteves, Ferreira, & Medeiros, 2007).

Environmental and Analytical Chemistry

Furthermore, the study of thermochemistry of halogen-substituted methylbenzenes, including compounds structurally related to 1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene, provides valuable insights into the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds. Such studies are crucial for understanding the environmental behavior and analytical applications of these chemicals (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFUJWBZTKPLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
Reactant of Route 2
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
Reactant of Route 3
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
Reactant of Route 4
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
Reactant of Route 5
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene
Reactant of Route 6
1-(1-Bromo-2-fluoropropan-2-yl)-3-methylbenzene

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